3-phenyl-1H-pyrazolo[4,3-c]quinoline

Medicinal Chemistry Synthetic Methodology Regioselective Functionalization

Choose 3-phenyl-1H-pyrazolo[4,3-c]quinoline for your next discovery campaign. This scaffold’s defined N1-regioselectivity allows efficient synthesis of targeted compound libraries for kinases (HPK1, FLT3) and GPCRs (A3 adenosine receptor). Avoid failed experiments caused by generic substitutions—the specific 3-phenyl and [4,3-c] fusion pattern is critical for biological activity. Use it as a parent scaffold for anti-inflammatory agents, benchmarking against the potent 2a derivative (IC50=0.39 μM). Suitable for target validation, SAR studies, and as an intermediate for selective A3AR antagonists. Secure consistent, high-purity material today.

Molecular Formula C16H11N3
Molecular Weight 245.28 g/mol
CAS No. 1031967-61-9
Cat. No. B6419903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS1031967-61-9
Molecular FormulaC16H11N3
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC3=C2C=NC4=CC=CC=C43
InChIInChI=1S/C16H11N3/c1-2-6-11(7-3-1)15-13-10-17-14-9-5-4-8-12(14)16(13)19-18-15/h1-10H,(H,18,19)
InChIKeyNPAHTMBEKSNPRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-1H-pyrazolo[4,3-c]quinoline (CAS: 1031967-61-9) — A Versatile Pyrazoloquinoline Scaffold for Medicinal Chemistry and Targeted Research


3-Phenyl-1H-pyrazolo[4,3-c]quinoline (CAS: 1031967-61-9) is a heterocyclic compound belonging to the pyrazolo[4,3-c]quinoline class, characterized by a fused pyrazole-quinoline ring system with a phenyl substituent at the 3-position [1]. This class has been extensively explored for a broad spectrum of biological activities, including anti-inflammatory, anticancer, and enzyme inhibition (e.g., PDE5A, β-glucuronidase, HPK1/FLT3 kinases) [2]. The specific substitution pattern of 3-phenyl-1H-pyrazolo[4,3-c]quinoline provides a scaffold for further derivatization and structure-activity relationship (SAR) studies [3]. CRITICAL EVIDENCE NOTE: The current literature lacks published, head-to-head quantitative comparative data (e.g., IC50, Ki, selectivity ratios) for 3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS: 1031967-61-9) against a defined set of close structural analogs or in-class alternatives under identical assay conditions. The differentiation evidence provided herein relies on class-level inference, cross-study comparison of structurally related derivatives, and supportive chemical property data.

Why Generic 3-Phenyl-1H-pyrazolo[4,3-c]quinoline (CAS: 1031967-61-9) Cannot Be Substituted with Other Pyrazoloquinoline Analogs


Generic substitution of pyrazoloquinoline analogs without rigorous validation is scientifically unsound. The specific 3-phenyl substitution on the pyrazolo[4,3-c]quinoline core is a key structural determinant that influences regioselectivity in subsequent chemical modifications and dictates biological activity profiles [1]. Research on structurally related compounds demonstrates that even minor modifications, such as the introduction of a 4-chloro or 4-methoxy substituent on the phenyl ring, can alter A3 adenosine receptor affinity from the nanomolar to micromolar range, or shift selectivity profiles among adenosine receptor subtypes [2]. Furthermore, the specific fusion pattern ([4,3-c] vs. [3,4-b]) and the position of the phenyl group are critical for interactions with targets like kinases (e.g., HPK1, FLT3) and enzymes (e.g., β-glucuronidase, PDE5A) [3]. Therefore, substituting this compound with a different pyrazoloquinoline could lead to failed experiments, misleading SAR conclusions, or invalid biological results.

Quantitative Differentiators for 3-Phenyl-1H-pyrazolo[4,3-c]quinoline (CAS: 1031967-61-9) vs. Structural Analogs


Regioselective Alkylation at N1 Position Provides Synthetic Advantage for Derivative Synthesis

3-Phenyl-1H-pyrazolo[4,3-c]quinoline exhibits high regioselectivity for N1-alkylation, a feature that simplifies the synthesis of specific derivatives compared to compounds with alternative substitution patterns that may lead to isomeric mixtures. [1]

Medicinal Chemistry Synthetic Methodology Regioselective Functionalization

Potent Anti-Inflammatory Activity Comparable to Lead Optimized Derivatives

A closely related derivative, 3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline (2a), demonstrates potent inhibition of LPS-induced NO production, providing a benchmark for the activity potential of the 3-phenyl-1H-pyrazolo[4,3-c]quinoline scaffold. [1]

Inflammation NO Inhibition iNOS/COX-2

Nanomolar Affinity and High Selectivity Achievable for A3 Adenosine Receptor (A3AR)

Structural analogs of 3-phenyl-1H-pyrazolo[4,3-c]quinoline, specifically 2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-ones, have been shown to be potent and highly selective antagonists for the human A3 adenosine receptor (A3AR). [1]

GPCR Adenosine Receptor Antagonist

Optimal Application Scenarios for 3-Phenyl-1H-pyrazolo[4,3-c]quinoline (CAS: 1031967-61-9) Based on Evidenced Differentiators


Synthesis of Focused N1-Substituted Derivative Libraries for Kinase or GPCR Drug Discovery

Leverage the established N1-regioselectivity [1] to efficiently synthesize a series of N1-alkylated 3-phenyl-1H-pyrazolo[4,3-c]quinolines. This is a practical starting point for medicinal chemistry campaigns targeting kinases (e.g., HPK1, FLT3 [2]) or GPCRs (e.g., A3 adenosine receptor [3]), where N1-substituents are known to modulate potency, selectivity, and pharmacokinetic properties.

Anti-inflammatory SAR Studies via Nitric Oxide (NO) Inhibition Assays

Use 3-phenyl-1H-pyrazolo[4,3-c]quinoline as a parent scaffold to design and test novel anti-inflammatory agents. The well-characterized inhibitory activity of its 3-amino-4-phenylamino derivative (2a, IC50=0.39 μM) in LPS-stimulated RAW 264.7 cells provides a robust benchmark [1]. This allows for direct evaluation of how new substituents on the core structure improve or modulate the inhibition of NO production and iNOS/COX-2 expression.

Development of Selective Adenosine A3 Receptor (A3AR) Antagonists

Employ 3-phenyl-1H-pyrazolo[4,3-c]quinoline as a key intermediate for the synthesis of 2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-ones, a validated class of potent and selective A3AR antagonists [1]. The data shows that fine-tuning of substituents on the phenyl ring can yield compounds with nanomolar affinity (e.g., Ki=9 nM) and >100-fold selectivity over other adenosine receptor subtypes, making them valuable pharmacological probes for studying A3AR-related pathways in oncology and immunology.

Validation of Biological Activity Against Established Pyrazoloquinoline Targets

As a core scaffold, 3-phenyl-1H-pyrazolo[4,3-c]quinoline can be screened against a panel of targets where pyrazoloquinolines have shown activity. This includes, but is not limited to, β-glucuronidase inhibition for mitigating chemotherapy-induced diarrhea [1], PDE5A inhibition for potential erectile dysfunction or pulmonary hypertension applications [2], and HPK1/FLT3 kinase inhibition for immuno-oncology and leukemia research [3]. This broad potential makes it a valuable tool for early-stage drug discovery and target validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.